molecular formula C21H22N6O5 B2546547 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide CAS No. 1014006-34-8

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide

Cat. No.: B2546547
CAS No.: 1014006-34-8
M. Wt: 438.444
InChI Key: GPAYLCZWSWDSFN-UHFFFAOYSA-N
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Description

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide is a useful research compound. Its molecular formula is C21H22N6O5 and its molecular weight is 438.444. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antimicrobial Applications

Research has demonstrated the synthesis and characterization of pyrazole derivatives, including those similar in structure to N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide, showcasing significant biological activity against cancer cells and microbes. One study highlighted the creation of pyrazole derivatives with confirmed activity against breast cancer and various microbial species. The study employed X-ray crystallography and computational methods to elucidate the structures and potential biological activity mechanisms of these compounds (Titi et al., 2020).

Synthesis and Biological Evaluation

Another notable research effort involved the synthesis of pyrazolopyrimidines derivatives and their evaluation as anticancer and anti-5-lipoxygenase agents, offering insights into novel therapeutic avenues for treating diseases with inflammatory components. These compounds exhibited promising results in in vitro cytotoxicity assays against cancer cell lines and in inhibiting 5-lipoxygenase, suggesting a potential for development into anti-inflammatory and anticancer therapies (Rahmouni et al., 2016).

Antioxidant Properties

Additionally, studies have explored the antioxidant properties of novel compounds incorporating the pyrimidine ring, indicating potent antioxidant activity. This research extends the potential applications of such compounds to areas where oxidative stress plays a critical role in disease pathology, providing a foundation for further exploration of their therapeutic potential (Salem & Errayes, 2016).

Antibacterial Activity

Research on novel pyrazole oxime ester derivatives has demonstrated significant antibacterial potential, offering new avenues for the development of antimicrobial agents. Such studies contribute to addressing the growing concern over antibiotic resistance by providing a basis for the development of new antibacterial compounds with unique mechanisms of action (Liu et al., 2008).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-[5-methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O5/c1-3-4-14-9-18(28)25-21(23-14)27-17(7-12(2)26-27)24-20(30)19(29)22-10-13-5-6-15-16(8-13)32-11-31-15/h5-9H,3-4,10-11H2,1-2H3,(H,22,29)(H,24,30)(H,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPAYLCZWSWDSFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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